4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O3 and its molecular weight is 340.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protoporphyrinogen IX Oxidase Inhibition
Li et al. (2005) studied structures related to 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride and found that such compounds are protoporphyrinogen IX oxidase inhibitors. The crystal structures of these molecules indicated interactions that might be relevant in this inhibition process, particularly in the context of molecular sheets formed via C-H...O interactions (Li et al., 2005).
Aspartic Protease Inhibition
Saify et al. (2011) reported on the synthesis and aspartic protease inhibitory activity of piperidine derivatives. Their study found that the attachment of a nitro group in the benzene ring, which is a feature of the compound , plays a significant role in inhibiting plasmepsin-II of Plasmodium falciparum (Saify et al., 2011).
Nucleophilic Aromatic Substitution Reactions
Isanbor & Babatunde (2019) studied the effects of trifluoromethyl groups on the reactivity of nitrophenyl ethers with nucleophiles. This study is relevant because the trifluoromethyl group is a key component of this compound. Their findings highlight the significant role of such groups in influencing chemical reactivity (Isanbor & Babatunde, 2019).
Synthesis and Bioactivity Studies
Unluer et al. (2016) conducted a study on the synthesis and bioactivity of certain Mannich bases with a piperidine moiety. Their research evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of these compounds, providing insights into the potential therapeutic applications of compounds with a piperidine structure (Unluer et al., 2016).
Structural Characterization in Drug Synthesis
Eckhardt et al. (2020) reported the structural characterization of a compound similar to this compound, as a side product in the synthesis of anti-tuberculosis drug candidates. This study highlights the importance of structural analysis in drug development and the potential applications of such compounds in medical research (Eckhardt et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is believed to be certain enzymes involved in drug metabolism, such as the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals, and their inhibition can significantly alter the pharmacokinetics of drugs.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the metabolic pathways of drugs, potentially leading to altered drug efficacy and side effects.
Biochemical Pathways
The inhibition of cytochrome P450 enzymes affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs, toxins, and endogenous compounds. Inhibition of these enzymes can lead to increased concentrations of these substances in the body, potentially leading to toxic effects .
Pharmacokinetics
By inhibiting these enzymes, the compound could potentially slow the metabolism and increase the bioavailability of drugs that are substrates of these enzymes .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific drugs or other substances that are affected by the inhibition of cytochrome P450 enzymes. For example, if a drug is metabolized by these enzymes, inhibition by this compound could result in increased drug concentrations, potentially leading to enhanced efficacy or increased risk of side effects .
Properties
IUPAC Name |
4-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-1-2-12(11(7-10)18(19)20)21-8-9-3-5-17-6-4-9;/h1-2,7,9,17H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGGPPYNQCOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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